(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Asymmetric Catalysis Chiral Ligand Design Steric Parameter Comparison

(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (CAS 2172908-07-3) is a chiral 2‑oxazoline (4,5-dihydrooxazole) ligand in the quinox family, bearing two phenyl substituents at the 4‑ and 5‑positions of the oxazoline ring. With molecular formula C24H18N2O and a molecular weight of 350.41 g/mol, it provides a sterically demanding and electronically tuned coordination environment for transition metals.

Molecular Formula C24H18N2O
Molecular Weight 350.4 g/mol
Cat. No. B8140483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC24H18N2O
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5
InChIInChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H/t22-,23+/m1/s1
InChIKeyRLOADAOBQOTJID-PKTZIBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole – Procurement-Ready Chiral Oxazoline Ligand for Asymmetric Synthesis


(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (CAS 2172908-07-3) is a chiral 2‑oxazoline (4,5-dihydrooxazole) ligand in the quinox family, bearing two phenyl substituents at the 4‑ and 5‑positions of the oxazoline ring . With molecular formula C24H18N2O and a molecular weight of 350.41 g/mol, it provides a sterically demanding and electronically tuned coordination environment for transition metals . The (4R,5S) absolute configuration defines its specific enantioselective induction profile, distinguishing it from other diastereomers and the simpler mono‑phenyl quinox ligands .

Why (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Cannot Be Casually Replaced by Other Quinox or Oxazoline Ligands


Within the quinox ligand class, catalytic performance is exquisitely sensitive to both the substitution pattern on the oxazoline ring and the absolute configuration of the stereocenters. The mono‑phenyl analog (S)-Ph-quinox (CAS 1252576-13-8) generates a markedly different steric environment, while the (4S,5R) enantiomer of the target compound yields the opposite sense of asymmetric induction . Even the (4R,5R) and (4S,5S) diastereomers, which place the phenyl groups in a cis relationship, alter the chelate bite angle and the chiral pocket geometry, leading to divergent ee values and reaction rates in metal-catalyzed transformations . Consequently, direct substitution without re-optimization is not scientifically defensible.

Head-to-Head Evidence: Quantified Differentiation of (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Against Its Closest Analogs


Steric Bulk Differentiation vs. (S)-Ph-quinox (Mono‑phenyl Quinox Ligand)

The target compound possesses two phenyl substituents (4‑R and 5‑S), whereas the widely used (S)-Ph-quinox (CAS 1252576‑13‑8) bears only a single phenyl group at the 4-position . This additional phenyl group approximately doubles the ligand's steric footprint, as reflected by a molecular weight increase from 274.3 g/mol (Ph-quinox) to 350.4 g/mol and a calculated Connolly solvent‑excluded volume increase of ≈65% (453 ų vs. 275 ų, in silico prediction) . In metal‑catalyzed reactions, the larger steric demand can enhance enantioselectivity for challenging substrates by restricting pro‑chiral approach trajectories that are accessible to the less hindered mono‑phenyl ligand .

Asymmetric Catalysis Chiral Ligand Design Steric Parameter Comparison

Enantiomeric Differentiation: (4R,5S) vs. (4S,5R) Absolute Configuration

The (4R,5S) configuration is the enantiomer of the commercially more common (4S,5R)-BisPh-Quinox (CAS 2411386‑00‑8) . In oxazoline-based asymmetric catalysis, inversion of both stereocenters has been shown to invert the chiral induction sense, typically producing the opposite product enantiomer with comparable magnitude of ee . While direct head-to-head catalytic data for this pair are not publicly available, the established stereochemical principle across the quinox ligand family indicates that (4R,5S) will afford (R)-configured products where the (4S,5R) ligand yields the (S)-enantiomer, and vice versa . This allows procurement of the correct enantiomer to match the desired product stereochemistry without costly trial-and-error screening.

Enantioselective Catalysis Chiral Switch Stereochemical Comparison

Batch Consistency and Purity Specification vs. Research-Grade Analogs

Commercial suppliers of the target compound, such as Bidepharm, specify a standard purity of 97% (HPLC) and provide batch‑specific QC documentation including NMR, HPLC, and GC spectra . By comparison, the mono‑phenyl analog (S)-Ph-quinox is often supplied at 95% purity without guaranteed batch‑to‑batch QC documentation, and the (4S,5R) diastereomer is listed at 98% but with limited analytical transparency . The availability of rigorous, multi‑technique batch analysis for the (4R,5S) compound reduces the risk of irreproducible catalytic results due to ligand impurities, a known failure mode in asymmetric methodology development .

Quality Control Purity Specification Procurement Standardization

Thermal and Formulation Stability vs. Lower Molecular Weight Quinox Ligands

The (4R,5S)-4,5-diphenyl derivative exhibits a reported melting point above 200 °C , consistent with the higher molecular weight and extended π‑stacking capacity of the 4,5-diphenyl substitution compared to the unsubstituted Quinox (2-(quinolin-2-yl)-4,5-dihydrooxazole, mp ≈ 85–90 °C) . This thermal robustness translates to greater tolerance to elevated reaction temperatures and prolonged storage under ambient conditions, an important consideration for industrial scale-up where ligand decomposition can lead to catalyst deactivation and batch failure.

Thermal Stability Storage Condition Ligand Robustness

Optimal Application Scenarios for (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Based on Its Differentiated Profile


Iridium-Catalyzed Enantioselective C–H Borylation and Silylation

The enhanced steric bulk of the 4,5-diphenyl substitution, demonstrated by a ≈65% larger Connolly volume relative to (S)-Ph-quinox, makes the target ligand highly suitable for enantioselective C–H activation processes where the ligand must create a well-defined chiral pocket around the iridium center to discriminate enantiotopic C–H bonds . The (4R,5S) configuration provides the opposite sense of induction to the commercially prevalent (4S,5R) enantiomer, filling a procurement gap for projects targeting specific absolute configurations .

Palladium-Catalyzed Asymmetric Allylic Alkylation and Diamination

In Pd-catalyzed allylic alkylation, the two phenyl groups of the target ligand impose a larger steric barrier flanking the metal center, which can improve enantioselectivity for linear alkyl-substituted allylic substrates compared to the mono-phenyl (S)-Ph-quinox ligand . The available 97% purity with multi-technique QC ensures that ligand batch variability does not confound ee optimization, a critical factor for methodology development groups .

Copper- or Cobalt-Catalyzed Conjugate Additions Requiring Elevated Temperatures

With a melting point exceeding 200 °C, the target ligand remains structurally intact under the extended heating (60–120 °C) often required for 1,4‑conjugate additions, where the unsubstituted Quinox ligand (mp ≈85–90 °C) may undergo thermal degradation or sublimation over reaction time courses of 24–48 h . This thermal robustness directly supports catalyst longevity and reproducible kinetic profiles in process chemistry settings.

Pharmaceutical Intermediate Synthesis Requiring Opposite Enantiomer Access

When a drug discovery program requires both enantiomers of a chiral building block, the (4R,5S) ligand provides the complementary stereochemical outcome to the (4S,5R)-BisPh-Quinox ligand, enabling a matched ligand pair strategy without changing the core scaffold . The availability of full QC documentation (NMR, HPLC, GC) facilitates regulatory documentation for the ligand identity and purity in GLP-compliant synthesis environments .

Quote Request

Request a Quote for (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.